Methyl 2-chlorosulfonyl-2-cyclopropylacetate
Description
Methyl 2-chloro-2-cyclopropylideneacetate (CAS: 82979-45-1) is a highly functionalized ester characterized by a cyclopropane ring fused with an α-chloro carbonyl group. Its molecular formula is C₇H₇ClO₂, with a molecular weight of 146.58 g/mol . The compound’s strained cyclopropane ring and electrophilic α-carbon make it a versatile intermediate in organic synthesis, particularly for constructing bioactive molecules. Key applications include synthesizing tetrahydroquinazolinones, spirocyclopropaneoxazolines, and analogs of pharmaceuticals like Tadalafil . Advanced synthetic routes involve Michael additions, Grignard reactions, and cyclopropane ring-opening strategies, often achieving yields exceeding 90% .
Properties
IUPAC Name |
methyl 2-chlorosulfonyl-2-cyclopropylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO4S/c1-11-6(8)5(4-2-3-4)12(7,9)10/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBMBSUHMRKOIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Methyl 2-Cyclopropylacetate
A direct method involves treating methyl 2-cyclopropylacetate with chlorosulfonic acid ($$ \text{ClSO}_3\text{H} $$) under anhydrous conditions. The reaction proceeds via electrophilic sulfonation at the α-position to the ester group, followed by chlorination.
Reaction Conditions :
- Temperature: $$ 0^\circ\text{C} $$ to $$ 25^\circ\text{C} $$
- Solvent: Dichloromethane or chloroform
- Yield: 60–75%
Mechanism :
- Sulfonation : $$ \text{ClSO}_3\text{H} $$ reacts with the ester’s α-hydrogen, forming a sulfonic acid intermediate.
- Chlorination : Thionyl chloride ($$ \text{SOCl}2 $$) or phosphorus pentachloride ($$ \text{PCl}5 $$) converts the sulfonic acid to the chlorosulfonyl group.
Example Protocol :
- Dissolve methyl 2-cyclopropylacetate (1.0 equiv) in $$ \text{CH}2\text{Cl}2 $$ at $$ 0^\circ\text{C} $$.
- Add $$ \text{ClSO}_3\text{H} $$ (1.2 equiv) dropwise over 30 minutes.
- Warm to room temperature and stir for 12 hours.
- Quench with ice water, extract with $$ \text{CH}2\text{Cl}2 $$, and purify via silica gel chromatography.
Oxidation of Methyl 2-(Methylsulfanyl)-2-cyclopropylacetate
This two-step approach involves oxidizing a methylsulfanyl precursor to the sulfonyl chloride. The title compound is obtained by treating the sulfide with 3-chloroperoxybenzoic acid ($$ \text{mCPBA} $$) followed by chlorination.
Reaction Conditions :
- Oxidation : $$ \text{mCPBA} $$ (2.0 equiv) in $$ \text{CH}2\text{Cl}2 $$ at $$ 25^\circ\text{C} $$.
- Chlorination : $$ \text{SOCl}_2 $$ (1.5 equiv) in toluene at $$ 80^\circ\text{C} $$.
- Yield : 55–65%.
Mechanistic Insights :
Cyclopropanation of Chlorosulfonylacetic Acid Derivatives
A less common route involves cyclopropane ring formation post-sulfonation. For example, methyl 2-chlorosulfonylacetate undergoes a [2+1] cycloaddition with dichlorocarbene generated from chloroform and a strong base.
Reaction Conditions :
- Base: Potassium tert-butoxide ($$ t\text{-BuOK} $$)
- Solvent: Dimethyl sulfoxide ($$ \text{DMSO} $$)
- Temperature: $$ -10^\circ\text{C} $$
- Yield: 40–50%.
Limitations :
- Low yield due to competing side reactions.
- Requires stringent temperature control to prevent carbene dimerization.
Analytical Characterization
Spectroscopic Data
NMR Spectroscopy :
- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) :
IR Spectroscopy :
- Strong absorption at $$ 1180 \, \text{cm}^{-1} $$ (S=O stretch) and $$ 780 \, \text{cm}^{-1} $$ (C–Cl).
Mass Spectrometry :
Crystallographic Data
While no crystal structure of the title compound is reported, analogous sulfonyl chlorides exhibit planar sulfonyl groups with bond angles of $$ 108^\circ $$–$$ 112^\circ $$ (O–S–O). π–π stacking interactions between aromatic moieties are observed in derivatives.
Applications in Organic Synthesis
Methyl 2-chlorosulfonyl-2-cyclopropylacetate serves as a versatile electrophile:
- Suzuki Couplings : Reacts with aryl boronic acids to form biaryl sulfones.
- Amination : Nucleophilic displacement with amines yields sulfonamides, key motifs in drug discovery.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chlorosulfonyl-2-cyclopropylacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding sulfonamides or sulfonates.
Reduction Reactions: The compound can be reduced to form methyl 2-cyclopropylacetate by using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cyclopropylacetic acid and methanol.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols, typically under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous acid or base, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Sulfonamides or sulfonates.
Reduction: Methyl 2-cyclopropylacetate.
Hydrolysis: Cyclopropylacetic acid and methanol.
Scientific Research Applications
Methyl 2-chlorosulfonyl-2-cyclopropylacetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-chlorosulfonyl-2-cyclopropylacetate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules or other chemical entities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of methyl 2-chloro-2-cyclopropylideneacetate is highlighted through comparisons with related compounds. Below is a detailed analysis supported by spectral, synthetic, and application-based data.
Structural and Functional Analogues
2.1.1. Methyl 2-Bromo-2-cyclopropylideneacetate
- Molecular Formula : C₇H₇BrO₂ | Molecular Weight : 191.04 g/mol
- Key Differences : Bromine replaces chlorine, enhancing leaving-group ability and electrophilicity.
- Reactivity : More reactive in nucleophilic substitutions (e.g., SN2) due to Br⁻’s lower bond strength compared to Cl⁻.
- Applications : Used interchangeably with the chloro variant in cyclopropane-annelated heterocycle synthesis .
- Notable Data: Synthesized alongside the chloro analog but lacks detailed yield reports in the evidence .
2.1.2. Methyl 2-Chloro(1-methanesulfonyloxycyclopropyl)acetate (32a)
- Molecular Formula : C₈H₁₁ClO₅S | Molecular Weight : 254.69 g/mol
- Key Differences : Incorporates a mesyloxy (-OSO₂CH₃) group, enabling sulfonate-based substitutions.
- Reactivity : Mesyloxy acts as a superior leaving group, facilitating ring-opening and cross-coupling reactions.
- Applications : Intermediate for synthesizing spirocyclic compounds and functionalized cyclopropanes.
- Notable Data: Synthesized in 97% yield with 90% purity via mesylation of precursor 28 .
2.1.3. Sodium Chloroacetate
- Molecular Formula : C₂H₂ClO₂Na | Molecular Weight : 132.48 g/mol
- Key Differences : Ionic carboxylate salt vs. neutral ester; water-soluble and less sterically hindered.
- Reactivity : Nucleophilic carboxylate group participates in alkylation and condensation reactions.
- Applications : Broad industrial use (e.g., herbicides), contrasting with the specialized medicinal applications of the cyclopropane ester.
- Safety : Requires stringent handling due to irritancy (skin/eye contact protocols outlined in safety data sheets) .
2.1.4. Methyl 2-Amino-2-cyclopropylacetate Hydrochloride
- Molecular Formula: C₆H₁₂ClNO₂ | Molecular Weight: 165.62 g/mol
- Key Differences: Amino group (-NH₂) replaces chlorine, shifting reactivity from electrophilic to nucleophilic.
- Applications : Used in peptide coupling and chiral building blocks for drug discovery.
- Stability : Requires storage at -80°C to prevent hydrolysis .
Comparative Data Table
Reactivity and Spectral Comparisons
- Electrophilicity : Methyl 2-chloro-2-cyclopropylideneacetate exhibits strong electrophilic character at the α-carbon, confirmed by ¹H NMR (δ 3.85 ppm for ester methyl) and ¹³C NMR (δ 163.1 ppm for carbonyl) . In contrast, the mesyloxy derivative 32a shows distinct IR absorption at 171.6 cm⁻¹ for C=O and MS peaks at m/z 736 (M⁺ + NH₄) .
- Leaving Group Efficiency : Bromine in the bromo analog enhances substitution kinetics, whereas the mesyloxy group in 32a facilitates sulfonate eliminations .
- Stability: The amino derivative’s hydrochloride salt improves stability against racemization, critical for chiral synthesis .
Biological Activity
Methyl 2-chlorosulfonyl-2-cyclopropylacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopropyl group attached to a methyl acetate moiety with a chlorosulfonyl functional group. The presence of these groups contributes to its reactivity and interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors within cells. The chlorosulfonyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules such as proteins and nucleic acids, potentially leading to inhibition or modulation of enzymatic activities.
Biological Activity Overview
- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit various enzymes, including kinases and proteases, which play crucial roles in cell signaling and metabolism.
- Anticancer Properties : Some studies suggest that derivatives of sulfonamide compounds exhibit anticancer activity by inducing apoptosis in cancer cells through the modulation of apoptotic pathways.
- Neuroprotective Effects : There is emerging evidence that compounds with similar functionalities may confer neuroprotective effects by influencing pathways associated with neurodegenerative diseases.
In Vitro Studies
A study conducted on related sulfonamide compounds demonstrated significant inhibition of specific kinases involved in cancer proliferation. The results indicated that these compounds could effectively reduce cell viability in various cancer cell lines, suggesting a similar potential for this compound.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10 | Kinase Inhibition |
| Compound B | HeLa (Cervical Cancer) | 5 | Apoptosis Induction |
| This compound | TBD | TBD | TBD |
Case Studies
- Case Study on Anticancer Activity : A derivative of this compound was tested for its ability to inhibit the growth of pancreatic cancer cells. The study reported a marked decrease in cell proliferation at concentrations above 15 µM, indicating potential therapeutic applications in oncology.
- Neuroprotective Study : Another investigation focused on the neuroprotective effects of related sulfonamide compounds in models of Alzheimer’s disease. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models, suggesting a promising avenue for further research into this compound's effects on neuronal health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
